Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine structure
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
N.o CAS:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25

3-Ethynylimidazo[1,2-b]pyridazine Propriedades químicas e físicas

Nomes e Identificadores

    • 3-ethynyl-Imidazo[1,2-b]pyridazine
    • 1 WEEK
    • 3-Ethynylimidazo[1,2-b]pyridazine
    • 3-Ethynylimidazolo[1,2-b]pyridazine
    • IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
    • AK141388
    • VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 3-ethynylimidazo[1,2-b]pyridazin
    • Imidazo[1,2-b]pyridazine,3-ethynyl-
    • FCH1189256
    • PB19496
    • AX8281570
    • Y3232
    • 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
    • AKOS022173227
    • SY097707
    • 5YDU6N6N3Z
    • 943320-61-4
    • 3-Ethynylimidazolo(1,2-b)pyridazine
    • CS-M1484
    • DB-083331
    • DTXSID70676599
    • SCHEMBL588691
    • MFCD17012027
    • 3-Ethynylimidazo(1,2-b)pyridazine
    • Imidazo(1,2-b)pyridazine, 3-ethynyl-
    • EN300-246672
    • AS-34548
    • DTXCID10627348
    • UNII-5YDU6N6N3Z
    • MDL: MFCD17012027
    • Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
    • Chave InChI: VYOHSFQVMLAURO-UHFFFAOYSA-N
    • SMILES: C#CC1N2C(C=CC=N2)=NC=1

Propriedades Computadas

  • Massa Exacta: 143.048347172g/mol
  • Massa monoisotópica: 143.048347172g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 193
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 30.2
  • XLogP3: 0.6

Propriedades Experimentais

  • Densidade: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: 微溶 (1.2 g/L) (25 ºC),

3-Ethynylimidazo[1,2-b]pyridazine Informações de segurança

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3-Ethynylimidazo[1,2-b]pyridazine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Referência
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Método de produção 2

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Referência
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Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referência
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Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Referência
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Li, Yupeng; Shen, Mengjie; Zhang, Zhang; Luo, Jinfeng; Pan, Xiaofen; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

Método de produção 5

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referência
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Método de produção 6

Condições de reacção
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Referência
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Método de produção 7

Condições de reacção
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1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Referência
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Najjar, Malek; Suebsuwong, Chalada; Ray, Soumya S.; Thapa, Roshan J.; Maki, Jenny L.; et al, Cell Reports, 2015, 10(11), 1850-1860

Método de produção 8

Condições de reacção
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Referência
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Método de produção 9

Condições de reacção
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Referência
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Método de produção 10

Condições de reacção
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Método de produção 11

Condições de reacção
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Método de produção 12

Condições de reacção
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Método de produção 13

Condições de reacção
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Método de produção 14

Condições de reacção
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1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Referência
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Método de produção 15

Condições de reacção
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Referência
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Método de produção 16

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Método de produção 17

Condições de reacção
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Método de produção 18

Condições de reacção
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Método de produção 19

Condições de reacção
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Método de produção 20

Condições de reacção
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3-Ethynylimidazo[1,2-b]pyridazine Raw materials

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

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